molecular formula C12H18ClN3OS B2426023 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 2411275-66-4

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B2426023
CAS No.: 2411275-66-4
M. Wt: 287.81
InChI Key: RTEBVUDVFLVAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

IUPAC Name

2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OS/c1-9(13)11(17)14-5-4-10-8-18-12(15-10)16-6-2-3-7-16/h8-9H,2-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEBVUDVFLVAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.

Scientific Research Applications

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity. For example, thiazole derivatives are known to inhibit various enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play roles in inflammation and cell signaling . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound classified as a thiazole derivative. Compounds in this class are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide. Its molecular formula is C12H18ClN3OS, and it has a molecular weight of 287.81 g/mol. The structure features a chloro group and a thiazole ring, which are critical for its biological activity.

The biological activity of 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory processes and cell signaling pathways.
  • Receptor Modulation : It potentially modulates receptor activity by binding to specific sites on enzymes or receptors, thereby affecting cellular responses.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cytotoxicity : It has demonstrated cytotoxic effects against several cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The presence of the thiazole ring is crucial for its cytotoxic activity, as it facilitates interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on Jurkat cells (a model for leukemia). Results indicated significant cell death at low concentrations, highlighting its potential for therapeutic use .
  • Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial properties against clinical isolates of resistant bacterial strains. The compound exhibited promising results, particularly against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the thiazole and pyrrolidine moieties. A common approach includes:

  • Step 1 : Formation of the 2-pyrrolidin-1-yl-1,3-thiazol-4-yl core via cyclization of thiourea derivatives with α-haloketones .
  • Step 2 : Alkylation of the thiazole ring with 2-chloroethylamine, followed by reaction with 2-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to form the propanamide group .
  • Key Conditions : Use anhydrous dichloromethane as a solvent, maintain temperatures below 0°C during acyl chloride addition, and monitor pH to prevent hydrolysis of intermediates.

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include δ 1.5–1.7 ppm (pyrrolidine CH₂), δ 3.5–3.7 ppm (thiazole-CH₂-ethyl), and δ 4.2–4.4 ppm (propanamide CH-Cl) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole carbons at 110-150 ppm .
  • Infrared (IR) Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with the molecular formula (C₁₂H₁₇ClN₄OS) and fragmentation patterns matching the thiazole-pyrrolidine scaffold .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition Assays : Screen against kinases or proteases due to the thiazole moiety’s affinity for ATP-binding pockets .
  • Antimicrobial Susceptibility Testing : Assess activity against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding modes with biological targets?

  • Molecular Docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or EGFR kinase). The pyrrolidine-thiazole group may occupy hydrophobic pockets, while the propanamide chain forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on RMSD (Root Mean Square Deviation) and binding free energy calculations (MM/PBSA) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or bond lengths. For example, X-ray can clarify the conformation of the pyrrolidine ring (chair vs. boat) .
  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect restricted rotation in the propanamide group, which may explain split signals .
  • Synchrotron IR-LD Spectroscopy : Use polarized IR to correlate vibrational modes with crystallographic data, resolving discrepancies in carbonyl assignments .

Q. What strategies optimize regioselectivity in derivatization reactions of the thiazole ring?

  • Electrophilic Aromatic Substitution (EAS) : Direct substituents to the 5-position of the thiazole using directing groups (e.g., methyl or amino) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups at the 4-position .
  • Protection/Deprotection : Temporarily block the pyrrolidine nitrogen with Boc groups to prevent undesired side reactions during thiazole functionalization .

Q. How does the chloro substituent influence the compound’s reactivity and stability?

  • Hydrolytic Stability : The β-chloro group in propanamide is prone to hydrolysis under basic conditions, forming carboxylic acid derivatives. Monitor pH during storage (recommended: pH 6–7 in aqueous buffers) .
  • Nucleophilic Substitution : The chloro atom can be replaced by amines or thiols in SN2 reactions, enabling diversification (e.g., forming sulfonamide or thiourea analogs) .

Q. What in silico tools are recommended for ADMET profiling?

  • SwissADME : Predict bioavailability (%F >30% suggests oral activity) and blood-brain barrier penetration (BBB score: <0.1 for CNS-inactive) .
  • ProTox-II : Estimate toxicity (e.g., LD₅₀) and identify potential hepatotoxicity flags from the thiazole moiety .
  • pkCSM : Assess metabolic pathways, highlighting susceptibility to CYP3A4 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.